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molecular formula C14H21NO3 B8445066 2-[3-(2-Amino-ethyl)-phenoxy]-2-methyl-propionic acid ethyl ester

2-[3-(2-Amino-ethyl)-phenoxy]-2-methyl-propionic acid ethyl ester

Cat. No. B8445066
M. Wt: 251.32 g/mol
InChI Key: QDQDRCZNTLSYAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06653334B1

Procedure details

Under nitrogen atmosphere, ethyl 2-(3-aminocarbonylmethylphenoxy)-2-methylpropionate (507 mg, 1.91 mmol) was dissolved in tetrahydrofuran. Subsequently, borane-tetrahydrofuran complex in tetrahydrofuran solution [1M BH3-THF in THF (19.1 mL, 19.1 mmol)] was added thereto, and the mixture was stirred for one hour at 50° C. The reaction mixture was concentrated under reduced pressure, followed by addition of 1M hydrochloric acid at 0° C. and stirring at room temperature. The resultant mixture was made basic with sodium carbonate, followed by extraction with chloroform and drying over sodium sulfate. The reaction mixture was subjected to filtration, concentration under reduced pressure, and purification by silica gel column chromatography (chloroform/methanol=10/1), whereby the target compound was obtained (261.8 mg, 1.04 mmol, 54.5%)
Name
ethyl 2-(3-aminocarbonylmethylphenoxy)-2-methylpropionate
Quantity
507 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
19.1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH2:4][C:5]1[CH:6]=[C:7]([CH:17]=[CH:18][CH:19]=1)[O:8][C:9]([CH3:16])([CH3:15])[C:10]([O:12][CH2:13][CH3:14])=[O:11])=O>O1CCCC1>[NH2:1][CH2:2][CH2:4][C:5]1[CH:6]=[C:7]([CH:17]=[CH:18][CH:19]=1)[O:8][C:9]([CH3:16])([CH3:15])[C:10]([O:12][CH2:13][CH3:14])=[O:11]

Inputs

Step One
Name
ethyl 2-(3-aminocarbonylmethylphenoxy)-2-methylpropionate
Quantity
507 mg
Type
reactant
Smiles
NC(=O)CC=1C=C(OC(C(=O)OCC)(C)C)C=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
19.1 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for one hour at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
followed by addition of 1M hydrochloric acid at 0° C.
STIRRING
Type
STIRRING
Details
stirring at room temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The reaction mixture was subjected to filtration, concentration under reduced pressure, and purification by silica gel column chromatography (chloroform/methanol=10/1), whereby the target compound
CUSTOM
Type
CUSTOM
Details
was obtained (261.8 mg, 1.04 mmol, 54.5%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NCCC=1C=C(OC(C(=O)OCC)(C)C)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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